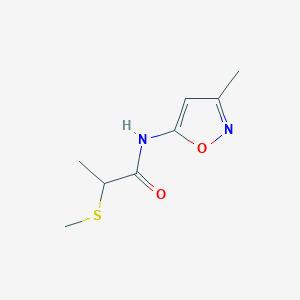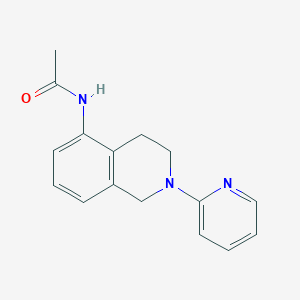
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide, commonly known as MOSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MOSP is a small molecule that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. MOSP has a unique chemical structure that makes it an interesting target for synthesis and research.
Wirkmechanismus
The mechanism of action of MOSP is not fully understood, but it is believed to interact with specific biomolecules in cells, leading to changes in cellular processes. MOSP has been shown to inhibit the activity of certain enzymes and proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
MOSP has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In some studies, MOSP has been shown to induce apoptosis, or programmed cell death, in cancer cells. MOSP has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. Additionally, MOSP has been shown to have antimicrobial activity against various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MOSP in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. MOSP is also stable under various conditions, making it suitable for use in a variety of assays and experiments. However, one limitation of using MOSP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research on MOSP. One area of interest is the development of MOSP-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of MOSP as a diagnostic tool for detecting specific biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of MOSP and its effects on cellular processes.
Synthesemethoden
MOSP can be synthesized using a variety of methods, including the reaction of 3-methyl-5-amino-1,2-oxazole with 2-methylthio-1-propanol in the presence of a suitable catalyst. The reaction yields MOSP as a white solid, which can be purified using standard methods such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
MOSP has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. MOSP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. MOSP has also been investigated for its potential as a diagnostic tool for detecting specific biomolecules in biological samples.
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-4-7(12-10-5)9-8(11)6(2)13-3/h4,6H,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKHYOMFRVYVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)




![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)


![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)
![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)